Milnamide A
CAS No.:
Cat. No.: VC1831915
Molecular Formula: C31H46N4O4
Molecular Weight: 538.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H46N4O4 |
|---|---|
| Molecular Weight | 538.7 g/mol |
| IUPAC Name | (E)-4-[[3,3-dimethyl-2-[(2,4,4,9-tetramethyl-1,3-dihydropyrido[3,4-b]indole-3-carbonyl)amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
| Standard InChI | InChI=1S/C31H46N4O4/c1-18(2)22(16-19(3)29(38)39)35(11)28(37)25(30(4,5)6)32-27(36)26-31(7,8)24-20-14-12-13-15-21(20)34(10)23(24)17-33(26)9/h12-16,18,22,25-26H,17H2,1-11H3,(H,32,36)(H,38,39)/b19-16+ |
| Standard InChI Key | DTDKDYCVVOKSAV-KNTRCKAVSA-N |
| Isomeric SMILES | CC(C)C(/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(CN1C)N(C3=CC=CC=C32)C)(C)C |
| Canonical SMILES | CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(CN1C)N(C3=CC=CC=C32)C)(C)C |
Introduction
Chemical Identity and Structure
Milnamide A is a highly methylated tripeptide with the molecular formula C31H46N4O4 and a molecular weight of 538.7 g/mol . It possesses a complex structure characterized by the presence of a tetrahydro-β-carboline residue connected to unusual amino acid components.
Chemical Nomenclature
The full IUPAC name of Milnamide A is (E)-4-[[3,3-dimethyl-2-[(2,4,4,9-tetramethyl-1,3-dihydropyrido[3,4-b]indole-3-carbonyl)amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid . Other systematic names include:
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(E)-4-((3,3-dimethyl-2-((2,4,4,9-tetramethyl-1,3-dihydropyrido(3,4-b)indole-3-carbonyl)amino)butanoyl)-methylamino)-2,5-dimethylhex-2-enoic acid
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(E,4S)-4-(((2S)-3,3-dimethyl-2-(((3S)-2,4,4,9-tetramethyl-1,3-dihydropyrido(3,4-b)indole-3-carbonyl)amino)butanoyl)-methylamino)-2,5-dimethylhex-2-enoic acid
Structural Features
The molecular architecture of Milnamide A includes three primary structural components:
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A tetrahydro-β-carboline residue with multiple methyl substitutions, including a crucial N-methyl at the N-9 position
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A tert-leucine residue
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An N-methylvinylogous valine component
This combination of features creates a unique peptide structure that contributes to its biological activity. Spectroscopic data, including NMR and mass spectrometry, have been instrumental in elucidating these structural characteristics .
Physical and Chemical Properties
Milnamide A typically appears as a white powder when freshly isolated . Notable chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C31H46N4O4 |
| Molecular Weight | 538.7 g/mol |
| Physical Appearance | White powder (fresh) |
| Stability | Undergoes slow auto-oxidation at room temperature |
| InChIKey | DTDKDYCVVOKSAV-KNTRCKAVSA-N |
An important chemical property of Milnamide A is its tendency to undergo auto-oxidation when stored at room temperature for extended periods. During this process, it gradually transforms into Milnamide D, with the white powder changing to yellow . This auto-oxidation occurs at a rate of approximately 5-10% when stored in normal conditions for several months .
Natural Sources and Isolation
Marine Sponge Origins
Milnamide A has been isolated from several marine sponge species across different genera. The primary natural sources include:
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Auletta cf. constricta - A marine sponge from Papua New Guinea that was one of the first reported sources of Milnamide A
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Cymbastela species - Another important source of Milnamide A and related compounds
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Pipestela candelabra - An Australian marine sponge from which Milnamide A and related compounds have been isolated
The wide distribution of Milnamide A across different sponge genera suggests potential ecological significance, possibly serving as a chemical defense mechanism for these marine organisms.
Related Natural Products
Milnamide A belongs to a broader family of structurally related marine peptides that include:
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Other Milnamides:
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Milnamide B (also known as Hemiasterlin)
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Milnamide C
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Milnamide D
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Milnamide E-G (newer discoveries)
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Hemiasterlins:
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Hemiasterlin A
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Hemiasterlin B
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Hemiasterlin C
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Hemiasterlin D
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Geodiamolides:
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Geodiamolide D
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Geodiamolide E
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Geodiamolide F
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These related compounds have been isolated from marine sponge genera including Auletta, Cymbastela, Hemiasterella, and Siphonochalina .
Biological Activities
Cytotoxic Properties
Milnamide A exhibits potent cytotoxicity against various cancer cell lines. Research has demonstrated particularly strong activity against human prostate cancer cells (PC3) with selectivity over non-cancerous cells .
The following table summarizes comparative cytotoxicity data for Milnamide A and related compounds:
| Compound | IC50 (nM) against PC3 | IC50 (nM) against NFF | Selectivity Index |
|---|---|---|---|
| Milnamide A | 11.0 | 70.6 | 6.4 |
| Milnamide C | 31.7 | 188 | 5.9 |
| Milnamide D | 381 | 1190 | 3.1 |
| Hemiasterlin | 0.0484 | 0.404 | 8.3 |
| Hemiasterlin A | 0.269 | 1.03 | 3.8 |
| Taxol (reference) | 2.26 | 3.94 | 1.7 |
This data indicates that Milnamide A has an IC50 value of 11.0 nM against prostate cancer cells (PC3), while showing less toxicity toward normal human fibroblast cells (NFF) with an IC50 of 70.6 nM . This differential toxicity (selectivity index of 6.4) suggests potential for therapeutic applications with manageable side effects.
Structure-Activity Relationships
Research on Milnamide A and related compounds has revealed important structure-activity relationships that influence cytotoxic potency. These findings offer valuable insights for potential drug development and optimization.
Key Structural Elements Affecting Activity
Several structural features have been identified as crucial for the biological activity of Milnamide A:
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The N-methyl at N-9 position: Compounds that lose this N-methyl group show reduced cytotoxic activity. For example, converting Milnamide A to Milnamide E (which lacks this N-methyl) results in decreased potency .
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The C-1 position: Replacing the methylene at C-1 with a carbonyl or an imine leads to decreased cytotoxicity, as evidenced by the lower activity of Milnamide D compared to Milnamide A .
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The β-carboline system: This structural feature is significant, as conversion to a tryptophan system (as seen in hemiasterlins) alters biological activity. Interestingly, breaking the β-carboline system in milnamides to form the tryptophan system in hemiasterlins increases cytotoxicity .
The table below illustrates the structure-activity relationship within the Milnamide family:
| Structural Change | Effect on Cytotoxicity |
|---|---|
| Loss of N-methyl at N-9 | Decreased activity |
| Replacement of C-1 methylene with carbonyl/imine | Decreased activity |
| Conversion of β-carboline to tryptophan system | Increased activity |
Comparative Potency
Within the Milnamide family, Milnamide A exhibits the strongest activity against prostate cancer cells (IC50 = 11.0 nM), being approximately 3-fold more potent than Milnamide C and 35-fold more potent than Milnamide D . These findings highlight the importance of preserving key structural features of Milnamide A when developing potential drug candidates.
The hemiasterlins, which share partial structural similarity but contain a tryptophan system instead of a β-carboline system, show even greater potency, with Hemiasterlin (Milnamide B) exhibiting an IC50 of 0.0484 nM against PC3 cells .
Research and Development Implications
Stability Considerations
An important consideration for pharmaceutical development is Milnamide A's tendency to undergo auto-oxidation. Research has shown that Milnamide A gradually transforms into Milnamide D when stored at room temperature for extended periods . This chemical instability would necessitate special formulation and storage conditions for any potential pharmaceutical products.
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